molecular formula C7H8N2O3 B13621960 methyl 3-(1H-imidazol-5-yl)-3-oxopropanoate

methyl 3-(1H-imidazol-5-yl)-3-oxopropanoate

Cat. No.: B13621960
M. Wt: 168.15 g/mol
InChI Key: REDSUJCHNGXTSN-UHFFFAOYSA-N
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Description

Methyl 3-(1H-imidazol-5-yl)-3-oxopropanoate is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of metal catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The choice of reagents and conditions can vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-imidazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield different reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-(1H-imidazol-5-yl)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(1H-imidazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1H-imidazol-5-yl)-3-oxopropanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to other imidazole-containing compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 3-(1H-imidazol-5-yl)-3-oxopropanoate

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)2-6(10)5-3-8-4-9-5/h3-4H,2H2,1H3,(H,8,9)

InChI Key

REDSUJCHNGXTSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CN=CN1

Origin of Product

United States

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